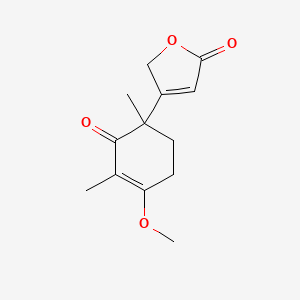![molecular formula C8H10S2 B14328589 7,9-Dithiabicyclo[4.3.1]deca-2,4-diene CAS No. 109528-68-9](/img/structure/B14328589.png)
7,9-Dithiabicyclo[4.3.1]deca-2,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Dithiabicyclo[431]deca-2,4-diene is a bicyclic organic compound characterized by its unique structure, which includes two sulfur atoms within the bicyclic framework
Métodos De Preparación
The synthesis of 7,9-Dithiabicyclo[4.3.1]deca-2,4-diene typically involves cyclization reactions that incorporate sulfur atoms into the bicyclic structure. One common method involves the Diels-Alder reaction, where a diene and a dienophile react under specific conditions to form the bicyclic compound. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial production methods for this compound are less documented, but they likely involve similar cyclization techniques on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
7,9-Dithiabicyclo[4.3.1]deca-2,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7,9-Dithiabicyclo[4.3.1]deca-2,4-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex bicyclic and polycyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its sulfur-containing moiety, which can interact with biological targets in unique ways.
Mecanismo De Acción
The mechanism by which 7,9-Dithiabicyclo[4.3.1]deca-2,4-diene exerts its effects is largely dependent on its interactions with other molecules. The sulfur atoms within the bicyclic structure can participate in various chemical reactions, including forming bonds with metals or other sulfur atoms. These interactions can influence the compound’s reactivity and stability, making it useful in various applications .
Comparación Con Compuestos Similares
7,9-Dithiabicyclo[4.3.1]deca-2,4-diene can be compared to other bicyclic compounds such as:
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but lacks sulfur atoms, making it less reactive in certain chemical reactions.
Bicyclo[2.2.1]heptane: Another bicyclic compound, but with a different ring size and no sulfur atoms, leading to different chemical properties.
Bicyclo[4.2.2]deca-2,4,7,9-tetraene: This compound has a similar ring structure but contains additional double bonds, altering its reactivity and stability.
The presence of sulfur atoms in 7,9-Dithiabicyclo[43
Propiedades
Número CAS |
109528-68-9 |
|---|---|
Fórmula molecular |
C8H10S2 |
Peso molecular |
170.3 g/mol |
Nombre IUPAC |
7,9-dithiabicyclo[4.3.1]deca-2,4-diene |
InChI |
InChI=1S/C8H10S2/c1-2-4-8-5-7(3-1)9-6-10-8/h1-4,7-8H,5-6H2 |
Clave InChI |
DBIHGTSJLDHYKT-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC=CC1SCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


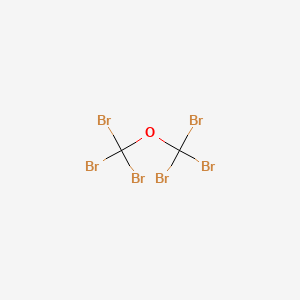
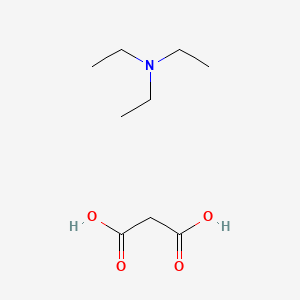
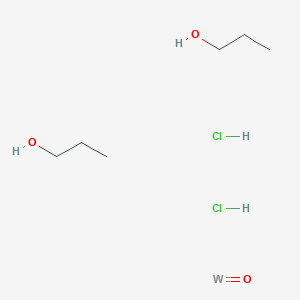
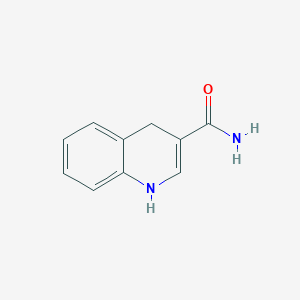
![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)
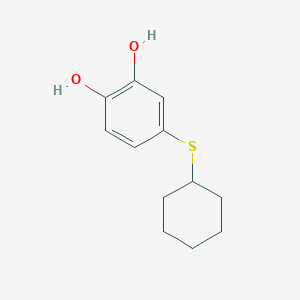
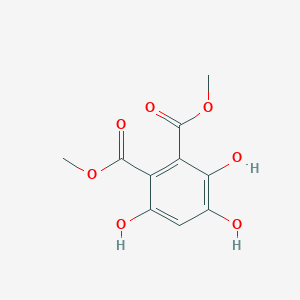
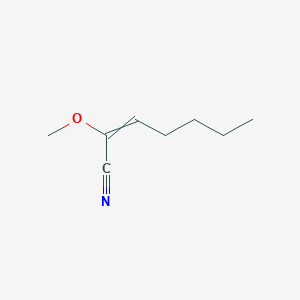
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
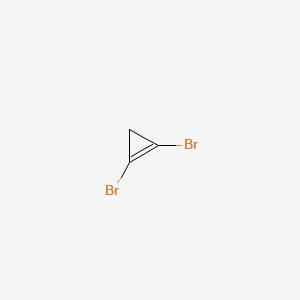
![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)
